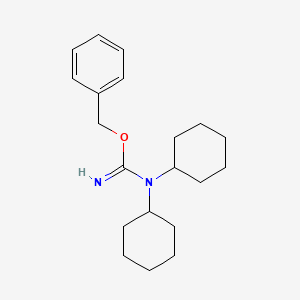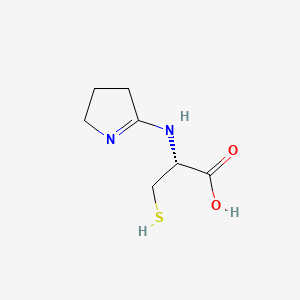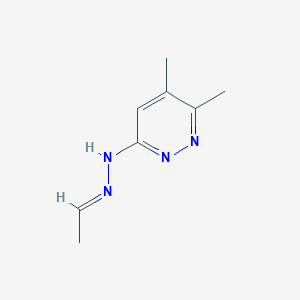
Benzyl dicyclohexylcarbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl dicyclohexylcarbamimidate is an organic compound with the molecular formula C20H30N2O. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its unique structure, which includes a benzyl group attached to a dicyclohexylcarbamimidate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl dicyclohexylcarbamimidate can be synthesized through the reaction of benzyl chloride with dicyclohexylcarbodiimide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl dicyclohexylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl dicyclohexylcarbamate, while reduction can produce benzyl dicyclohexylamine .
Applications De Recherche Scientifique
Benzyl dicyclohexylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of benzyl dicyclohexylcarbamimidate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used in peptide synthesis and as a dehydrating agent.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in similar applications but with different steric properties.
Uniqueness: Benzyl dicyclohexylcarbamimidate is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other carbodiimides. This makes it particularly useful in specific synthetic applications where the benzyl group plays a crucial role .
Propriétés
Formule moléculaire |
C20H30N2O |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
benzyl N,N-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C20H30N2O/c21-20(23-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19,21H,2-3,6-9,12-16H2 |
Clé InChI |
LWOUSWYXTYQZKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)




![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)

![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)



